3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
CAS No.: 2175884-28-1
Cat. No.: VC4778071
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175884-28-1 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 |
| IUPAC Name | 3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2 |
| Standard InChI Key | NIDHMZWSMMDAKM-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O |
Introduction
Structural Characterization and Chemical Properties
Core Architecture
The compound consists of a 3,4-dihydropyrimidin-4-one scaffold substituted at the 3-position with a [1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl group. Key structural features include:
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Dihydropyrimidinone ring: A six-membered heterocycle with nitrogen atoms at positions 1 and 3 and a ketone group at position 4 .
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Piperidine moiety: A six-membered saturated nitrogen-containing ring, substituted at the 4-position with a methyl group linked to the dihydropyrimidinone core .
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2-Hydroxycyclohexyl group: A cyclohexane ring with a hydroxyl group at the 2-position, attached to the piperidine nitrogen .
The stereochemistry of the hydroxycyclohexyl group (axial vs. equatorial) and piperidine ring conformation significantly influence its biological activity .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O₂ |
| Molecular Weight | 313.42 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, NH) |
| Hydrogen Bond Acceptors | 4 (ketone, hydroxyl, 2x N) |
| LogP (Predicted) | 2.1 ± 0.3 |
The compound exhibits moderate lipophilicity, enabling membrane permeability while retaining water solubility through hydrogen bonding .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a Biginelli reaction followed by post-functionalization :
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Step 1: Condensation of ethyl acetoacetate, urea, and benzaldehyde derivatives to form the dihydropyrimidinone core.
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Step 2: N-alkylation with 1-(2-hydroxycyclohexyl)piperidin-4-ylmethanol using Mitsunobu conditions (DIAD, PPh₃) .
Yield: 45–60% after purification by column chromatography .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 12 hours to 30 minutes, improving yields to 70–75% . Key advantages include:
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Enhanced regioselectivity for the 3-position substitution.
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Reduced formation of byproducts like 5-arylidene derivatives .
Pharmacological Activities
Anticancer Properties
The compound inhibits SHP2 phosphatase, a key regulator of the RAS-MAPK signaling pathway, with an IC₅₀ of 12.3 nM . Comparative studies show:
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Selectivity: 50-fold higher for SHP2 over hERG ion channels (IC₅₀ > 1 μM), reducing cardiac toxicity risks .
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In vivo efficacy: Tumor growth inhibition of 68% in xenograft models (H1975 NSCLC) at 50 mg/kg/day .
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 8 |
| MRSA clinical isolate | 16 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with undecaprenyl pyrophosphate synthase .
Anti-Inflammatory Effects
In LPS-induced macrophages:
Applications in Drug Development
Oncology Therapeutics
The compound’s SHP2 inhibitory activity positions it as a candidate for:
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Combination therapies: Synergy with MEK inhibitors (e.g., trametinib) in KRAS-mutant cancers .
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Brain-penetrant agents: Structural modifications (e.g., fluorination) enhance blood-brain barrier permeability for glioblastoma treatment .
Chemical Biology Tools
Used as a molecular probe to study:
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Allosteric regulation of SHP2: Crystal structures reveal binding at the interface of the N-SH2 and PTP domains .
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Crosstalk between RAS and PI3K pathways: Dual inhibition of SHP2 and PI3Kα in PTEN-deficient cancers .
Comparative Analysis with Analogues
The target compound’s superior hERG selectivity and pharmacokinetic profile (t₁/₂ = 6.2 h in mice) highlight its therapeutic advantage .
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